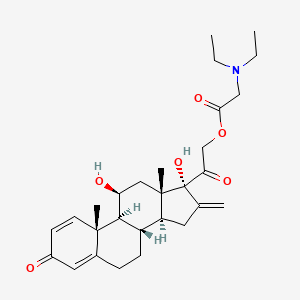
Prednylidene 21-diethylaminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prednylidene diethylaminoacetate is a synthetic corticosteroid compound known for its potent anti-inflammatory and immunosuppressive properties. It is used in various medical applications, particularly in the treatment of respiratory diseases when combined with bronchodilators .
Preparation Methods
The synthesis of Prednylidene diethylaminoacetate involves several steps, starting with the preparation of the core steroid structure. The diethylaminoacetate group is then introduced through esterification reactions. Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Prednylidene diethylaminoacetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the steroid backbone, potentially altering its biological activity.
Reduction: Reduction reactions can affect the functional groups attached to the steroid core, influencing its pharmacokinetics.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific functional groups on the molecule. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Prednylidene diethylaminoacetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of steroid chemistry and synthetic methodologies.
Biology: Researchers study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its efficacy in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic formulations
Mechanism of Action
The mechanism of action of Prednylidene diethylaminoacetate involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Prednylidene diethylaminoacetate is unique due to its specific esterification with diethylaminoacetate, which enhances its pharmacokinetic properties. Similar compounds include:
Prednisolone: A widely used corticosteroid with similar anti-inflammatory properties.
Methylprednisolone: Known for its potent anti-inflammatory effects and used in various medical conditions.
Dexamethasone: A highly potent corticosteroid with a longer duration of action compared to Prednylidene diethylaminoacetate.
These comparisons highlight the unique structural features and therapeutic potential of Prednylidene diethylaminoacetate.
Properties
CAS No. |
6890-42-2 |
|---|---|
Molecular Formula |
C28H39NO6 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-16-methylidene-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate |
InChI |
InChI=1S/C28H39NO6/c1-6-29(7-2)15-24(33)35-16-23(32)28(34)17(3)12-21-20-9-8-18-13-19(30)10-11-26(18,4)25(20)22(31)14-27(21,28)5/h10-11,13,20-22,25,31,34H,3,6-9,12,14-16H2,1-2,4-5H3/t20-,21-,22-,25+,26-,27-,28-/m0/s1 |
InChI Key |
IFXNTPMREPCLFJ-SLPNHVECSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)OCC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |
Canonical SMILES |
CCN(CC)CC(=O)OCC(=O)C1(C(=C)CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


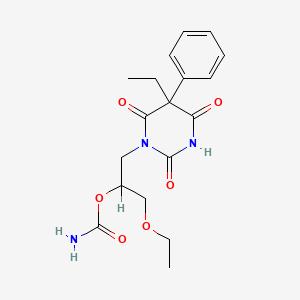
![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
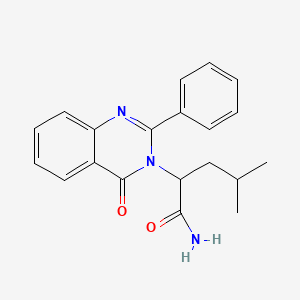
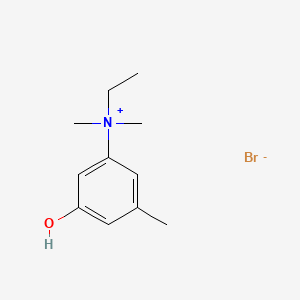
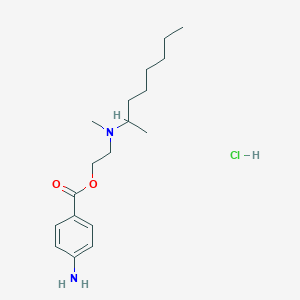
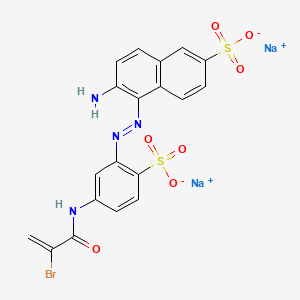

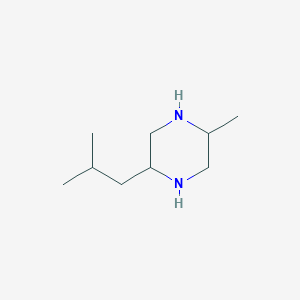
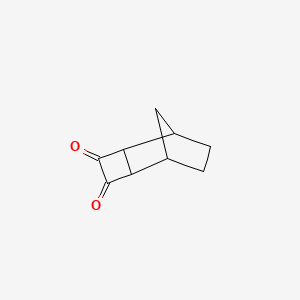



![2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13786300.png)
